molecular formula C8H6BrNO4 B11859057 5-Bromo-3-methoxy-2-nitrobenzaldehyde

5-Bromo-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B11859057
M. Wt: 260.04 g/mol
InChI Key: VEBHIUNBBODGOM-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 3-methoxybenzaldehyde followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and specific reaction conditions are often employed to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-3-methoxy-2-nitrobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.

    4-Bromo-3-nitrobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

5-Bromo-3-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy and nitro groups contribute to its electronic properties, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

5-bromo-3-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO4/c1-14-7-3-6(9)2-5(4-11)8(7)10(12)13/h2-4H,1H3

InChI Key

VEBHIUNBBODGOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C=O)Br

Origin of Product

United States

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